Fulacimstat

Descripción general

Descripción

Fulacimstat es un inhibidor de la quimasa que se ha investigado por sus posibles efectos terapéuticos en diversas afecciones médicas, como la enfermedad renal diabética y la insuficiencia cardíaca. La quimasa es una enzima proteasa que genera múltiples factores implicados en la remodelación tisular, como la angiotensina II, que desempeña un papel en la fisiopatología de estas enfermedades .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Fulacimstat implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones subsiguientes para formar el compuesto final. La ruta sintética generalmente incluye los siguientes pasos:

- Formación del anillo benzoxazol.

- Introducción del grupo trifluorometilo.

- Formación del anillo de pirimidina.

- Acoplamiento de los intermediarios benzoxazol y pirimidina.

Las condiciones de reacción a menudo implican el uso de reactivos y catalizadores específicos para facilitar cada paso.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Esto implica el uso de catalizadores más eficientes, reacciones de mayor rendimiento y métodos de purificación escalables para garantizar la calidad y pureza consistentes del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

Fulacimstat se somete a diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en formas reducidas.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de this compound.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en las reacciones de sustitución, dependiendo del grupo funcional deseado.

Productos principales

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados con grupos funcionales adicionales que contienen oxígeno, mientras que la reducción puede producir formas más simples e hidrogenadas de this compound .

Aplicaciones Científicas De Investigación

Diabetic Kidney Disease

Study Findings:

A pivotal study, the ChymAse inhibitor for DiAbetic kiDney dIseAse (CADA DIA) trial, investigated fulacimstat's effects on albuminuria in patients with Type II diabetes mellitus and diabetic kidney disease. The double-blind, randomized, placebo-controlled trial involved 147 patients, where participants received either 25 mg of this compound or placebo twice daily for 24 weeks. The primary endpoint was the change in urine albumin-to-creatinine ratio (UACR).

- Results:

Left Ventricular Dysfunction After Myocardial Infarction

Study Findings:

this compound has also been evaluated for its role in preventing adverse cardiac remodeling in patients with left ventricular dysfunction after acute myocardial infarction. A multicenter study assessed its safety and tolerability among patients already receiving standard heart failure therapies.

- Results:

Comparative Data Table

| Application | Study Design | Sample Size | Primary Endpoint | Key Findings |

|---|---|---|---|---|

| Diabetic Kidney Disease | Double-blind, randomized, placebo-controlled | 147 | Change in UACR | Non-significant UACR reduction; safe and well tolerated |

| Left Ventricular Dysfunction | Multicenter, randomized, placebo-controlled | Varies | Safety and tolerability | Well tolerated across doses; no significant adverse effects |

Case Study: Efficacy in Diabetic Kidney Disease

In the CADA DIA trial, patients exhibited a mean baseline UACR of 131 mg/g. After treatment with this compound, the UACR increased by only 3%, indicating a potential stabilizing effect despite the lack of statistical significance . This suggests that while this compound may not reduce albuminuria significantly, it could play a role in managing diabetic kidney disease without exacerbating existing conditions.

Case Study: Safety Profile Post-Myocardial Infarction

In trials focusing on left ventricular dysfunction, patients reported no clinically relevant changes in vital signs or potassium levels during treatment with this compound . This highlights its safety profile even in high-risk populations.

Mecanismo De Acción

Fulacimstat ejerce sus efectos inhibiendo la actividad de la quimasa, una enzima proteasa involucrada en la generación de factores profibróticos como la angiotensina II y el factor de crecimiento transformante beta. Al inhibir la quimasa, this compound reduce la producción de estos factores, lo que mitiga la remodelación tisular y la fibrosis. Los objetivos moleculares incluyen la quimasa y las vías de señalización aguas abajo que involucran la angiotensina II y el factor de crecimiento transformante beta .

Comparación Con Compuestos Similares

Compuestos similares

Telmisartán: Un bloqueador del receptor de la angiotensina II utilizado para tratar la hipertensión.

Losartán: Otro bloqueador del receptor de la angiotensina II con aplicaciones terapéuticas similares.

Singularidad de Fulacimstat

This compound es único en su inhibición específica de la quimasa, que se dirige directamente a la enzima responsable de generar factores profibróticos. A diferencia de los bloqueadores del receptor de la angiotensina II y los inhibidores de la enzima convertidora de angiotensina, que actúan aguas abajo en el sistema renina-angiotensina, this compound se dirige a la enzima aguas arriba, lo que proporciona un enfoque novedoso para modular esta vía .

Actividad Biológica

Fulacimstat, also known as BAY1142524, is a chymase inhibitor that has garnered attention for its potential therapeutic applications, particularly in cardiovascular diseases. This article delves into the biological activity of this compound, examining its mechanisms of action, relevant studies, and clinical implications.

Overview of Chymase and Its Role

Chymase is a serine protease predominantly found in mast cells, playing a crucial role in various physiological and pathological processes, including inflammation, tissue remodeling, and fibrosis. By cleaving extracellular matrix components and activating matrix metalloproteinases (MMPs), chymase contributes to the progression of cardiovascular diseases and other inflammatory conditions .

This compound functions as an inhibitor of chymase, thereby modulating its activity and potentially mitigating adverse effects associated with excessive chymase activity. The compound is designed to interfere with the enzymatic processes that lead to tissue damage and inflammation. Specifically, it inhibits the cleavage of pro-MMP-9 by chymase, which is implicated in the pathogenesis of conditions such as myocardial infarction and aneurysm formation .

Case Study: CHIARA MIA 2 Trial

One significant study evaluating this compound's efficacy is the CHIARA MIA 2 trial, which investigated its effects on adverse cardiac remodeling following acute ST-segment-elevation myocardial infarction (STEMI). The trial aimed to assess both safety and efficacy in a clinical setting.

- Study Design : This was a single-blind pilot study involving clinically stable patients with left ventricular dysfunction.

- Results : The administration of this compound demonstrated a reduction in markers of cardiac remodeling compared to the control group. Notably, there was a significant decrease in plasma levels of MMP-9 and other inflammatory markers, indicating a potential therapeutic benefit in preventing cardiac deterioration post-infarction .

Data Table: Key Findings from Clinical Studies

| Study | Population | Intervention | Outcome Measures | Key Findings |

|---|---|---|---|---|

| CHIARA MIA 2 Trial | STEMI patients | This compound vs. placebo | Cardiac remodeling markers (e.g., MMP-9 levels) | Significant reduction in MMP-9 levels; improved cardiac function |

| Aneurysm Model Study | Mouse model | Chymase inhibition | Aneurysm expansion rates | Chymase inhibition prevented aneurysm expansion; reduced inflammation |

Implications for Disease Management

The inhibition of chymase by this compound presents a promising therapeutic strategy for managing various cardiovascular conditions. By targeting the underlying mechanisms of tissue remodeling and inflammation, this compound may help prevent complications associated with myocardial infarction and other inflammatory diseases.

Potential Applications

- Cardiovascular Diseases : Reducing adverse remodeling post-myocardial infarction.

- Inflammatory Disorders : Mitigating effects in diseases characterized by excessive chymase activity.

- Fibrotic Conditions : Addressing issues related to tissue fibrosis through modulation of extracellular matrix degradation.

Propiedades

IUPAC Name |

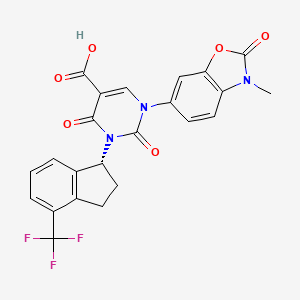

1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16F3N3O6/c1-27-17-7-5-11(9-18(17)35-22(27)34)28-10-14(20(31)32)19(30)29(21(28)33)16-8-6-12-13(16)3-2-4-15(12)23(24,25)26/h2-5,7,9-10,16H,6,8H2,1H3,(H,31,32)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDARDSVOVYVQST-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N3C=C(C(=O)N(C3=O)C4CCC5=C4C=CC=C5C(F)(F)F)C(=O)O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C=C(C=C2)N3C=C(C(=O)N(C3=O)[C@@H]4CCC5=C4C=CC=C5C(F)(F)F)C(=O)O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16F3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1488354-15-9 | |

| Record name | Fulacimstat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1488354159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fulacimstat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15085 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FULACIMSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VIR72PP4ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.